Neohesperdin
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Overview
Description
Neohesperidin is a flavanone glycoside predominantly found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which is the 4’-methoxy derivative of eriodictyol . This compound is known for its potent pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neohesperidin can be synthesized through various methods, including plant extraction, chemical synthesis from naringin, and biotransformation from hesperidin . One common method involves the extraction from citrus fruits, followed by purification processes to isolate the compound.
Industrial Production Methods: Industrial production of neohesperidin often involves the extraction from citrus peels, particularly from bitter oranges. The process includes steps such as solvent extraction, filtration, and crystallization to obtain high-purity neohesperidin .
Chemical Reactions Analysis
Types of Reactions: Neohesperidin undergoes several types of chemical reactions, including hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These reactions are crucial for its metabolism and bioavailability.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Glucuronidation and Sulfation: Often facilitated by enzymes such as UDP-glucuronosyltransferases and sulfotransferases.
Glutamylation and N-butyryl glycylation: These reactions involve the addition of glutamic acid and butyric acid derivatives, respectively.
Major Products: The primary products of these reactions include various metabolites that retain the core flavanone structure but with different functional groups attached, enhancing their solubility and excretion .
Scientific Research Applications
Neohesperidin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its role in modulating cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders
Mechanism of Action
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
Comparison with Similar Compounds
Neohesperidin is often compared with other flavanones such as naringin and hesperidin:
Properties
Molecular Formula |
C28H34O15 |
---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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